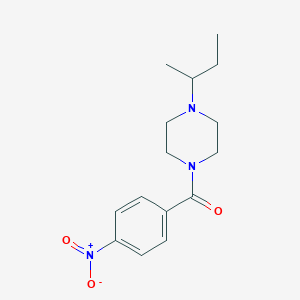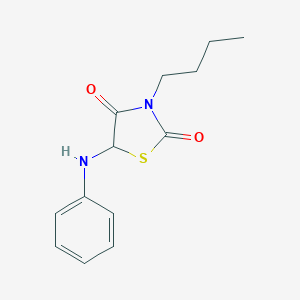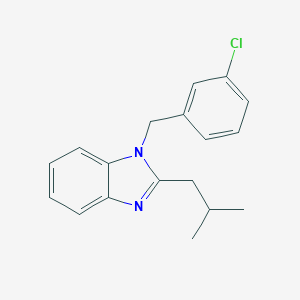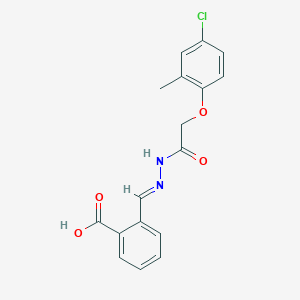![molecular formula C18H21N3O5S B229607 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine, also known as MNBP, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell proliferation and survival. It also inhibits the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to reduce tumor growth and increase survival rates in animal models of cancer. 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has also been found to have antioxidant and anti-inflammatory properties, which could contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has several advantages for lab experiments, including its high purity and potency, as well as its low toxicity profile. However, 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is currently only available in limited quantities, which could limit its use in larger-scale experiments.
Zukünftige Richtungen
There are several future directions for 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine research, including investigating its potential use in combination with other anticancer agents to enhance its efficacy. 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine could also be further optimized to improve its pharmacokinetic properties, such as its solubility and bioavailability. Additionally, 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine could be investigated for its potential use in other disease areas, such as cardiovascular and metabolic diseases.
Conclusion:
In conclusion, 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is a promising compound that has shown potent anticancer and neuroprotective activity in preclinical studies. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has several advantages for lab experiments, including its high purity and potency, but more research is needed to fully understand its potential applications.
Synthesemethoden
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylsulfonyl chloride with 3-nitrobenzylamine to form the intermediate product, which is then treated with piperazine to yield 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine. The synthesis method for 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has been optimized to achieve high yields and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has been shown to have potent anticancer activity, making it a promising candidate for cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
In addition to its anticancer activity, 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has also been investigated for its potential use as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and reduce inflammation, suggesting that it could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C18H21N3O5S |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfonyl-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21N3O5S/c1-26-17-5-7-18(8-6-17)27(24,25)20-11-9-19(10-12-20)14-15-3-2-4-16(13-15)21(22)23/h2-8,13H,9-12,14H2,1H3 |
InChI-Schlüssel |
LMXBRNNMHXJGKV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzoyl)piperazine](/img/structure/B229524.png)

![4-{[2,4-Dioxo-5-(phenylamino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B229531.png)
![4-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B229534.png)


![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)